

# Application Notes: Quantifying Liver Fat with MRI-PDFF in Selonsertib Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Selonsertib |
| Cat. No.:      | B560150     |

[Get Quote](#)

## Introduction

**Selonsertib** (formerly GS-4997) is an investigational small-molecule inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).<sup>[1][2]</sup> ASK1 is a protein that, under conditions of oxidative stress, promotes inflammation, apoptosis (cell death), and fibrosis, all of which are key pathological features of Nonalcoholic Steatohepatitis (NASH).<sup>[1][3]</sup> By inhibiting ASK1, **selonsertib** was developed to reduce the progression of liver injury in NASH.<sup>[3]</sup>

In the clinical development of therapies for NASH, a major challenge has been the reliance on invasive liver biopsies to assess treatment efficacy.<sup>[4][5]</sup> Magnetic Resonance Imaging-derived Proton Density Fat Fraction (MRI-PDFF) has emerged as a highly accurate, non-invasive, and quantitative biomarker for measuring hepatic steatosis (liver fat content).<sup>[4][5]</sup> This technique provides a precise measurement of the percentage of fat in the entire liver, offering a reproducible method for longitudinally tracking changes in response to therapy.<sup>[5][6]</sup> In the clinical trials for **selonsertib**, MRI-PDFF was utilized as a key non-invasive endpoint to quantify changes in liver fat.<sup>[7][8]</sup>

## Role of MRI-PDFF in **Selonsertib** Clinical Trials

MRI-PDFF served as a critical tool in the Phase 2 clinical trial of **selonsertib** for patients with NASH and moderate-to-severe fibrosis (Stage F2-F3).<sup>[6][7]</sup> The primary objectives of using MRI-PDFF were:

- To Quantify Baseline Hepatic Steatosis: Establishing the initial liver fat content for each patient before treatment.
- To Measure Treatment Response: Assessing the change in liver fat content from baseline after a defined treatment period (e.g., 24 weeks).[\[7\]](#)
- To Correlate with Histology: Evaluating the relationship between changes in MRI-PDFF and changes in steatosis as graded on liver biopsy.[\[7\]](#)[\[9\]](#)

The Phase 2 study demonstrated that **selonsertib** treatment was associated with reductions in liver fat.[\[7\]](#) Notably, patients who showed improvement in steatosis on their liver biopsies also had significantly greater reductions in their MRI-PDFF values compared to those without biopsy improvement.[\[7\]](#) This supported the validity of MRI-PDFF as a surrogate endpoint for hepatic steatosis in this patient population.[\[9\]](#)

However, despite promising Phase 2 results, the subsequent large-scale Phase 3 trials (STELLAR-3 for F3 fibrosis and STELLAR-4 for F4 fibrosis/cirrhosis) did not meet their primary endpoint of a  $\geq 1$ -stage histologic improvement in fibrosis without worsening of NASH.[\[10\]](#)[\[11\]](#) [\[12\]](#) As **selonsertib** monotherapy was found to have no antifibrotic effect in these later studies, its development for NASH was halted.[\[11\]](#)[\[13\]](#)

## Experimental Protocols

### 1. **Selonsertib** Phase 2 Clinical Trial Protocol

This protocol summarizes the methodology of the multicenter, randomized, open-label Phase 2 study assessing **selonsertib** in NASH patients.[\[6\]](#)[\[7\]](#)

- Patient Population: The study enrolled 72 adult patients (18-70 years) with biopsy-confirmed NASH and moderate to severe liver fibrosis (NASH Clinical Research Network stages F2 or F3).[\[7\]](#)[\[14\]](#)
- Study Design: Patients were randomized to one of several treatment arms for a duration of 24 weeks.[\[7\]](#) The study was open-label.[\[6\]](#)
- Treatment Arms:

- **Selonsertib** 18 mg orally once daily
- **Selonsertib** 6 mg orally once daily
- **Selonsertib** 18 mg + Simtuzumab 125 mg weekly injection
- **Selonsertib** 6 mg + Simtuzumab 125 mg weekly injection
- Simtuzumab 125 mg weekly injection alone
- Due to a lack of discernible benefit from simtuzumab, the **selonsertib** arms were later pooled for analysis (with and without simtuzumab).[7]
- Assessments: Paired assessments were conducted at baseline and at week 24.[7]
  - Primary & Secondary Endpoints: The effect of treatment was assessed by liver biopsies (evaluated for fibrosis stage and NAS score), Magnetic Resonance Elastography (MRE) for liver stiffness, and MRI-PDFF for liver fat content.[6][7]
  - Centralized Reading: All liver biopsies and MRI scans were sent to a central facility to be read by blinded expert reviewers to ensure consistency and reduce variability.[6][7]

## 2. MRI-PDFF Protocol for Liver Fat Quantification

This protocol outlines the standardized procedure for acquiring and analyzing MRI-PDFF data to quantify hepatic steatosis in a clinical trial setting.

- Patient Preparation: Patients are typically required to fast for a minimum of 4 hours before the scan to minimize metabolic fluctuations that could affect liver fat.
- MRI System: The scans are performed on 1.5T or 3T MRI scanners.[15] Using the same scanner strength for baseline and follow-up scans is crucial for longitudinal studies.
- Sequence Acquisition: A specialized multi-echo 3D gradient-recalled echo (GRE) sequence is used.[15] This sequence acquires data that allows for the separation of signals from water and fat protons, correcting for confounding factors like T1 bias and T2\* decay.[16] The scan is performed during a single breath-hold to cover the entire liver.[15]

- Image Processing and Data Analysis:
  - Post-processing software on the MRI scanner or a separate workstation generates quantitative PDFF maps of the liver.[16] These maps display the fat fraction percentage for each voxel.
  - To calculate the mean liver PDFF, a radiologist or trained analyst draws regions of interest (ROIs).[16]
  - Multiple ROIs are placed across different segments of the liver (typically nine segments across three representative slices), avoiding major blood vessels and bile ducts.[15][16]
  - The mean PDFF value from all ROIs is calculated to provide a robust and representative measurement of the average fat content throughout the liver.[16] The result is expressed as a percentage.[16]

## Data Presentation

Table 1: MRI-PDFF Response in the **Selonsertib** Phase 2 Trial at Week 24

This table summarizes the proportion of patients in the Phase 2 trial who achieved a significant reduction in liver fat as measured by MRI-PDFF. A relative reduction of  $\geq 30\%$  from baseline is considered a clinically meaningful response.

| Treatment Group            | Number of Patients (n) | Patients with $\geq 30\%$ Relative Reduction in MRI-PDFF | Percentage of Responders (%) |
|----------------------------|------------------------|----------------------------------------------------------|------------------------------|
| Selonsertib 18 mg (pooled) | 31                     | 8                                                        | 26%[7][8]                    |
| Selonsertib 6 mg (pooled)  | 24                     | 3                                                        | 13%[7][8]                    |
| Simtuzumab Alone           | 10                     | 1                                                        | 10%[7][8]                    |

Data pooled from **selonsertib** arms with and without simtuzumab.[7]

## Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: **Selonertib** inhibits the ASK1 signaling pathway.



[Click to download full resolution via product page](#)

Caption: Workflow of the Phase 2 **Selonsertib** NASH trial.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [io.nihr.ac.uk](http://io.nihr.ac.uk) [io.nihr.ac.uk]
- 2. Gilead Announces Top-Line Phase 2 Results for GS-4997 (Selonsertib) in Nonalcoholic Steatohepatitis (NASH), Pulmonary Arterial Hypertension (PAH) and Diabetic Kidney Disease (DKD) [natap.org]
- 3. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/ MAPK Pathway of Hepatic Stellate Cells [biomolther.org]
- 4. Noninvasive, Quantitative Assessment of Liver Fat by MRI-PDFF as an Endpoint in NASH Trials [ouci.dntb.gov.ua]
- 5. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]
- 9. [scholars.uthscsa.edu](http://scholars.uthscsa.edu) [scholars.uthscsa.edu]
- 10. [globalsustain.org](http://globalsustain.org) [globalsustain.org]
- 11. [scholars.uthscsa.edu](http://scholars.uthscsa.edu) [scholars.uthscsa.edu]
- 12. [gilead.com](http://gilead.com) [gilead.com]
- 13. [researchgate.net](http://researchgate.net) [researchgate.net]
- 14. [gilead.com](http://gilead.com) [gilead.com]
- 15. Randomised clinical trial: semaglutide versus placebo reduced liver steatosis but not liver stiffness in subjects with non-alcoholic fatty liver disease assessed by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Notes: Quantifying Liver Fat with MRI-PDFF in Selonsertib Studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560150#quantifying-liver-fat-content-with-mri-pdff-in-selonsertib-studies>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)